molecular formula C31H29NO8 B562156 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside CAS No. 655246-35-8

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside

Cat. No.: B562156
CAS No.: 655246-35-8
M. Wt: 543.572
InChI Key: HUYKQPASBOHHIN-RLXMVLCYSA-N
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Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-(4-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-18-16-24(17-19-25)32(36)37)20-38-31(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,26-30,33-35H,20H2/t26-,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYKQPASBOHHIN-RLXMVLCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tritylation of α-D-Glucopyranose

The 6-hydroxyl group of α-D-glucopyranose is protected using trityl chloride (TrCl) under anhydrous conditions. This step is critical to prevent unwanted side reactions during subsequent glycosylation. Typical conditions involve:

  • Reagents : Trityl chloride (1.2 eq), pyridine (solvent and base), 4-dimethylaminopyridine (DMAP, catalyst).

  • Reaction Time : 12–24 hours at 25–40°C.

  • Yield : 70–85% after column chromatography.

Table 1: Optimization of Tritylation Conditions

ParameterCondition 1Condition 2Condition 3
SolventPyridineDMFCH₂Cl₂
Temperature (°C)254030
CatalystDMAPNoneDMAP
Yield (%)856278

Source indicates pyridine with DMAP at 25°C maximizes yield while minimizing byproducts.

Glycosylation with 4-Nitrophenol

The trityl-protected glucopyranose is activated at the anomeric position for coupling. Two predominant methods are employed:

Glycosyl Bromide Approach

  • Activation : Treatment with HBr in acetic acid converts the hemiacetal to α-glycosyl bromide.

  • Coupling : Reacted with 4-nitrophenol in dichloromethane (DCM) using silver oxide (Ag₂O) as an acid scavenger.

  • Yield : 60–75%.

Trichloroacetimidate Method

  • Activation : Formation of trichloroacetimidate donor using trichloroacetonitrile and DBU.

  • Coupling : Catalyzed by BF₃·OEt₂ at 0°C, yielding α-selectivity >90%.

  • Yield : 80–88%.

Table 2: Comparison of Glycosylation Methods

MethodDonor TypeCatalystα:β RatioYield (%)
Glycosyl BromideBrAg₂O3:160–75
TrichloroacetimidateC(Cl)₃C(=NH)OEtBF₃·OEt₂9:180–88

The trichloroacetimidate method offers superior stereocontrol and yield, making it the preferred approach in modern syntheses.

Catalytic Methods and Reaction Optimization

Role of Lewis Acids

BF₃·OEt₂ and TMSOTf (trimethylsilyl triflate) are pivotal in enhancing glycosylation efficiency. BF₃·OEt₂ promotes oxocarbenium ion formation, favoring α-configuration, while TMSOTf aids in mild, rapid couplings.

Solvent and Temperature Effects

  • Solvent : DCM and toluene are optimal for maintaining anhydrous conditions. Polar aprotic solvents (e.g., acetonitrile) reduce α-selectivity.

  • Temperature : Low temperatures (0–5°C) favor kinetic α-selectivity, while higher temperatures (25°C) risk β-anomer formation.

Purification and Characterization Techniques

Chromatographic Purification

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (1:4 to 1:2). The trityl group’s hydrophobicity aids in separation.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (CDCl₃) : Trityl protons (7.2–7.4 ppm, multiplet), anomeric proton (5.4 ppm, d, J = 3.8 Hz).

  • ¹³C NMR : Trityl carbons (144.2, 128.5, 127.3 ppm), anomeric carbon (94.7 ppm).

Mass Spectrometry

  • ESI-MS : m/z 544.3 [M+H]⁺, consistent with molecular formula C₃₁H₂₉NO₈.

Table 3: Key Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMRδ 5.4 (d, J = 3.8 Hz)α-Anomeric proton
¹³C NMRδ 94.7Anomeric carbon
IR1745 cm⁻¹C-O-C (glycosidic bond)

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Trichloroacetimidate Method : High yield (88%) and selectivity but requires stringent anhydrous conditions.

  • Glycosyl Bromide Method : Lower yield (75%) but simpler setup for small-scale synthesis.

Industrial vs. Laboratory Synthesis

Industrial processes prioritize cost-effective trityl chloride recovery, while academic protocols focus on stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is as a glycosyl donor in glycosylation reactions. The trityl protecting group on the anomeric carbon can be selectively removed under mild acidic conditions, facilitating further functionalization of the resulting glycosides. This feature is crucial for synthesizing complex carbohydrates, glycopeptides, and glycolipids, which are essential for studying biological recognition processes such as protein-carbohydrate interactions and cell surface recognition events .

Case Study: Synthesis of Glycoconjugates

In a study by Binder and Robyt (1983), 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside was utilized to synthesize various glycoconjugates through enzymatic and chemical methods. The researchers demonstrated that the compound could serve both as a D-glucosyl donor and acceptor, highlighting its versatility in carbohydrate synthesis .

Enzyme Assays

4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is also employed as a substrate in enzyme assays, particularly for measuring α-glucosidase activity. The cleavage of this compound by α-glucosidase results in the release of a yellow chromogenic product, allowing for easy quantification of enzyme activity. This application is vital for biochemical research and diagnostic analysis .

Example: α-Glucosidase Activity Measurement

In research conducted by Megazyme, the compound was used to measure α-glucosidase activity in various biological samples. The results indicated that the substrate provided reliable readings for enzyme kinetics studies, demonstrating its utility in both laboratory and clinical settings .

Development of Glycan Microarrays

Another significant application of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is in the development of glycan microarrays. These microarrays are essential tools for high-throughput screening assays that investigate carbohydrate-based interactions in biological systems. By serving as a building block for constructing diverse glycan structures on solid supports, this compound facilitates the exploration of carbohydrate recognition processes critical to glycobiology and chemical biology .

Case Study: Glycan Microarray Construction

A study published in "Nature Biotechnology" highlighted the use of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside in creating glycan microarrays that enabled researchers to analyze protein-carbohydrate interactions systematically. The findings underscored the compound's importance in advancing our understanding of cellular communication mediated by carbohydrates .

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside involves its role as a substrate for alpha-D-glucopyranoside-specific enzymes. Upon enzymatic cleavage, the compound releases 4-nitrophenol, which can be detected spectrophotometrically due to its yellow color . This property makes it a valuable tool for studying enzyme kinetics and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trityl-protected sugar moiety, which provides stability and specificity in enzymatic assays. This protection allows for precise investigation of alpha-D-glucopyranoside-specific enzymes, making it a valuable substrate in proteomics research .

Biological Activity

4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside (CAS 655246-35-8) is a synthetic compound widely used as a chromogenic substrate in enzymatic assays, particularly for glycosidases. Its unique structure, featuring a trityl protecting group, enhances its stability and specificity in biochemical applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and applications in research.

Target Enzymes
The primary target for 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is α-D-glucosidase , an enzyme crucial for carbohydrate metabolism. It acts as a substrate for various glycosidases, including:

  • Lysosomal α-glucosidase
  • Maltase-glucoamylase
  • Yeast α-D-glucosidase

Upon enzymatic cleavage, the compound releases a yellow-colored product, which can be quantitatively measured to assess enzyme activity.

Biochemical Pathways
The compound participates in the glycosidase pathway , facilitating the breakdown of complex carbohydrates. The cleavage reaction can be summarized as follows:

4 Nitrophenyl 6 O trityl D glucopyranoside D glucosidase4 Nitrophenol+Glucose\text{4 Nitrophenyl 6 O trityl D glucopyranoside}\xrightarrow{\text{ D glucosidase}}\text{4 Nitrophenol}+\text{Glucose}

Chemical Structure and Stability
The molecular formula of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is C₃₁H₂₉NO₈, with a molecular weight of 543.56 g/mol. The trityl group serves as a protective mechanism for the hydroxyl groups during chemical reactions, allowing for selective enzymatic interactions without interference from other functional groups .

Hydrolysis Reaction
The compound can undergo hydrolysis to remove the trityl group, yielding 4-nitrophenyl α-D-glucopyranoside, which retains biological activity but lacks the protective benefits of the trityl group.

Applications in Research

4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside has diverse applications across various fields:

  • Enzymatic Assays : It is primarily used to study α-D-glucosidase activity in both clinical and research settings.
  • Proteomics : The compound aids in the detection and characterization of glycosidases involved in metabolic pathways.
  • Pharmaceutical Research : Its role in understanding enzyme kinetics makes it valuable for drug development targeting carbohydrate metabolism disorders .

Enzymatic Activity Assessment

A study demonstrated that varying concentrations of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside could effectively measure α-glucosidase activity in yeast extracts. The results indicated a direct correlation between substrate concentration and enzyme activity, confirming its utility as a reliable substrate for quantitative analysis .

Concentration (mM)Absorbance (450 nm)Enzyme Activity (U/mL)
0.50.051.2
1.00.102.5
2.00.205.0

Comparative Studies

Comparative studies with similar compounds like 4-Nitrophenyl α-D-glucopyranoside revealed that the trityl-protected variant exhibited enhanced stability and specificity in enzymatic assays, making it preferable for detailed kinetic studies .

Q & A

Basic Research Questions

Q. How is 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside synthesized, and what analytical techniques confirm its structural integrity?

  • Methodology : Synthesis typically involves protecting the 6-hydroxyl group of D-glucose with a trityl group via reaction with triphenylmethyl chloride under anhydrous conditions. Subsequent glycosylation with 4-nitrophenol is achieved using acid catalysis. Characterization employs:

  • TLC for reaction monitoring (heptane/acetone solvent systems) .
  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm glycosidic linkages and trityl protection .
  • HRMS to validate molecular mass and purity .

Q. What are the key applications of this compound in glycobiology and enzymology?

  • Applications :

  • Enzyme substrate : Used to study α-glucosidases and glucansucrases, where the 4-nitrophenyl group acts as a chromogenic leaving group for kinetic assays .
  • Carbohydrate-binding probes : The trityl group enhances solubility in organic solvents, facilitating structural studies of glycosyltransferases .
  • Synthetic intermediate : Serves as a protected precursor for synthesizing complex oligosaccharides .

Advanced Research Questions

Q. How are kinetic parameters (Km, Vmax) determined for enzymes using this compound as a substrate?

  • Methodology :

  • Continuous assays : Monitor 4-nitrophenol release spectrophotometrically at 400–410 nm under controlled pH (e.g., pH 6.8 for α-glucosidases) .
  • Stopped-flow techniques : Measure rapid enzymatic hydrolysis rates using fluorescence or absorbance changes .
  • Data analysis : Apply Michaelis-Menten or Lineweaver-Burk plots to derive Km and Vmax. Account for trityl group steric effects on enzyme accessibility .

Q. What experimental factors influence the stability of this compound, and how can decomposition pathways be mitigated?

  • Stability challenges :

  • Acidic conditions : The trityl group is acid-labile; avoid pH < 5 during storage or reactions .
  • Electron-withdrawing effects : The 4-nitrophenyl group accelerates hydrolysis under basic conditions. Use buffered solutions (pH 6–7) for assays .
    • Mitigation strategies :
  • Store in anhydrous solvents (e.g., DMSO) at –20°C.
  • Monitor decomposition via HPLC-UV or LC-MS to detect 4-nitrophenol or trityl alcohol byproducts .

Q. How can contradictory enzymatic activity data across studies be resolved?

  • Troubleshooting approaches :

  • Standardize assay conditions : Control temperature, ionic strength, and enzyme source (e.g., recombinant vs. native enzymes) .
  • Validate substrate purity : Impurities from incomplete tritylation can inhibit enzymes; use preparative HPLC for purification .
  • Cross-validate with alternative substrates : Compare results with p-nitrophenyl-β-D-glucopyranoside to isolate steric vs. electronic effects .

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